molecular formula C18H21NO3 B7639612 2-hydroxy-N-[(4-hydroxyphenyl)methyl]-N,2-dimethyl-3-phenylpropanamide

2-hydroxy-N-[(4-hydroxyphenyl)methyl]-N,2-dimethyl-3-phenylpropanamide

Cat. No. B7639612
M. Wt: 299.4 g/mol
InChI Key: OCPJHJSKDRMVDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N-[(4-hydroxyphenyl)methyl]-N,2-dimethyl-3-phenylpropanamide, also known as HDMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[(4-hydroxyphenyl)methyl]-N,2-dimethyl-3-phenylpropanamide is not yet fully understood. However, studies have suggested that it may work by inhibiting the NF-κB pathway, which is involved in inflammation and cancer cell growth. This compound has also been found to activate the AMPK pathway, which plays a role in regulating energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It can also increase the levels of antioxidant enzymes such as SOD and CAT, which help protect cells from oxidative stress. Additionally, this compound has been found to reduce the levels of glucose and insulin in the blood.

Advantages and Limitations for Lab Experiments

One advantage of using 2-hydroxy-N-[(4-hydroxyphenyl)methyl]-N,2-dimethyl-3-phenylpropanamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments to test its efficacy in specific diseases.

Future Directions

There are several future directions for research on 2-hydroxy-N-[(4-hydroxyphenyl)methyl]-N,2-dimethyl-3-phenylpropanamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in different types of cancer and to optimize its dosage and administration. Another area of interest is its potential use in the treatment of metabolic disorders such as diabetes and obesity. Studies are needed to determine its effects on glucose and lipid metabolism and to identify potential side effects. Finally, research is needed to further elucidate its mechanism of action and to identify potential drug targets.

Synthesis Methods

2-hydroxy-N-[(4-hydroxyphenyl)methyl]-N,2-dimethyl-3-phenylpropanamide can be synthesized through a multi-step process involving the reaction of various reagents such as 4-hydroxybenzaldehyde, acetone, and methylmagnesium chloride. The final product is obtained through the reaction of the intermediate compound with N,N-dimethylformamide.

Scientific Research Applications

2-hydroxy-N-[(4-hydroxyphenyl)methyl]-N,2-dimethyl-3-phenylpropanamide has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

2-hydroxy-N-[(4-hydroxyphenyl)methyl]-N,2-dimethyl-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-18(22,12-14-6-4-3-5-7-14)17(21)19(2)13-15-8-10-16(20)11-9-15/h3-11,20,22H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPJHJSKDRMVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)N(C)CC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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